molecular formula C9H17NO2S B12542663 Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- CAS No. 669057-20-9

Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo-

Katalognummer: B12542663
CAS-Nummer: 669057-20-9
Molekulargewicht: 203.30 g/mol
InChI-Schlüssel: XCBISCLPYVBAHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- is a complex organic compound with a unique structure that includes an amide group, a dimethyl group, and a methylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- typically involves multiple steps One common method includes the reaction of hexanoic acid with N,N-dimethylamine to form the corresponding amide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methylthio group may interact with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- can be compared with other similar compounds such as:

    Hexanamide, N,N-dimethyl-4-oxo-: Lacks the methylthio group, which may result in different chemical and biological properties.

    Hexanamide, N,N-dimethyl-6-(ethylthio)-4-oxo-: Contains an ethylthio group instead of a methylthio group, which can affect its reactivity and interactions.

    Hexanamide, N,N-dimethyl-6-(methylthio)-2-oxo-: The position of the oxo group is different, leading to variations in its chemical behavior.

The uniqueness of Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

669057-20-9

Molekularformel

C9H17NO2S

Molekulargewicht

203.30 g/mol

IUPAC-Name

N,N-dimethyl-6-methylsulfanyl-4-oxohexanamide

InChI

InChI=1S/C9H17NO2S/c1-10(2)9(12)5-4-8(11)6-7-13-3/h4-7H2,1-3H3

InChI-Schlüssel

XCBISCLPYVBAHQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)CCC(=O)CCSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.